Neocarzilin A is a natural compound belonging to the neocarzilin family, which is primarily isolated from Streptomyces carzinostaticus. This compound has garnered attention due to its potent cytotoxic effects and its ability to inhibit cancer cell motility. Neocarzilin A exhibits significant antiproliferative properties, making it a subject of interest in cancer research.
Neocarzilin A was first isolated in the 1990s from Streptomyces carzinostaticus, a bacterium known for producing various bioactive compounds. The compound features a unique trichloromethylketone structure, which is characteristic of its class. The biosynthetic gene cluster responsible for neocarzilin production includes genes encoding type I polyketide synthase, crucial for the synthesis of chlorinated polyenones .
The synthesis of Neocarzilin A involves several steps that utilize commercially available starting materials. The process begins with the conversion of (S)-2-methylbutan-1-ol into an aldehyde through TEMPO oxidation. This is followed by an Horner-Wadsworth-Emmons olefination and a reduction/oxidation sequence to yield an unsaturated aldehyde. A Wittig reaction then forms a trienone intermediate, which is subsequently treated with trichloroacetic anhydride to produce Neocarzilin A .
Neocarzilin A features a complex molecular structure characterized by multiple double bonds and a trichloromethyl group. The structural formula can be represented as follows:
The compound's unique structural features contribute to its biological activity. The presence of the trichloromethyl group is essential for its interaction with target proteins within cancer cells .
Neocarzilin A undergoes several chemical reactions that are critical for its biological activity. It primarily interacts with proteins involved in cancer cell migration and proliferation.
The compound has been shown to irreversibly bind to synaptic vesicle membrane protein VAT-1, affecting pathways related to cell motility. This interaction was elucidated through chemical proteomics techniques that identified VAT-1 as a novel target for Neocarzilin A . Additionally, it has been demonstrated that Neocarzilin A induces lysosomal degradation of BST-2 (Bone marrow stromal antigen 1), further supporting its role in modulating cellular processes associated with cancer progression .
The mechanism by which Neocarzilin A exerts its effects involves several pathways:
Studies have shown that Neocarzilin A has an IC50 value of 185 nM against K562 chronic myelogenous leukemia cells, highlighting its potency as an anticancer agent .
Neocarzilin A is characterized by:
The compound's reactivity is attributed to the electrophilic nature of the trichloromethyl group, enabling it to form covalent bonds with target proteins. Its stability under various conditions allows for effective biological activity in vitro and potentially in vivo applications .
Neocarzilin A has significant potential in scientific research due to its:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2